molecular formula C20H24ClN3O2S2 B2710799 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216695-77-0

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2710799
CAS No.: 1216695-77-0
M. Wt: 438
InChI Key: QYTBPXMFQAUOIA-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁ClN₃O₂S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and thiophene moieties facilitate π-π stacking interactions and hydrogen bonding, which are crucial for binding to specific receptors or enzymes.

  • Phosphodiesterase Inhibition : Preliminary studies suggest that this compound may exhibit phosphodiesterase (PDE) inhibitory activity, particularly against PDE4, which plays a significant role in inflammatory responses and other signaling pathways .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, potentially making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Activity IC50 Value Reference
PDE4 Inhibition11 nM
Cytotoxicity against cancer cellsIC50 = 25 µM
Anti-inflammatory activitySignificant reduction in TNF-α levels

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on human monocytes. The results indicated a significant decrease in the secretion of pro-inflammatory cytokines (e.g., TNF-α and IL-6) upon treatment with the compound at concentrations ranging from 1 to 10 µM. This suggests the potential for therapeutic use in chronic inflammatory conditions.

Case Study 2: Anticancer Activity

In a separate study, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results showed that at an IC50 of 25 µM, the compound inhibited cell proliferation effectively, indicating its potential as an anticancer agent. Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-2-15-5-3-6-16-18(15)21-20(27-16)23(19(24)17-7-4-14-26-17)9-8-22-10-12-25-13-11-22;/h3-7,14H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBPXMFQAUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.